1,2-Dimethoxypropane
CAS No.: 7778-85-0
Cat. No.: VC1608941
Molecular Formula: C5H12O2
Molecular Weight: 104.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7778-85-0 |
|---|---|
| Molecular Formula | C5H12O2 |
| Molecular Weight | 104.15 g/mol |
| IUPAC Name | 1,2-dimethoxypropane |
| Standard InChI | InChI=1S/C5H12O2/c1-5(7-3)4-6-2/h5H,4H2,1-3H3 |
| Standard InChI Key | LEEANUDEDHYDTG-UHFFFAOYSA-N |
| SMILES | CC(COC)OC |
| Canonical SMILES | CC(COC)OC |
Introduction
Chemical Structure and Basic Properties
1,2-Dimethoxypropane features a propane backbone with methoxy (-OCH₃) groups attached to carbons 1 and 2. The structure is confirmed by its IUPAC Standard InChIKey: LEEANUDEDHYDTG-UHFFFAOYSA-N . Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 104.15 g/mol | |
| CAS Registry Number | 7778-85-0 | |
| IUPAC Name | Propane, 1,2-dimethoxy- |
The compound’s structure and properties position it as a versatile reagent in synthetic chemistry, particularly in acetal formation and protection/deprotection reactions .
Synthesis Methods
1,2-Dimethoxypropane is synthesized through acid-catalyzed reactions involving acetone and methanol or trimethyl orthoformate. Two primary methods are documented:
Table 1: Synthesis Methods for 1,2-Dimethoxypropane
Method 1 involves mixing acetone and methanol with a catalyst, followed by extractive distillation and redistillation to isolate the product. This approach minimizes energy costs and molecular sieve regeneration, addressing limitations of traditional methods . Method 2 employs reactive distillation with acetone and trimethyl orthoformate under controlled temperatures and pressures, offering flexibility in molar ratios .
Thermodynamic and Solubility Properties
1,2-Dimethoxypropane exhibits distinct solubility trends compared to structurally similar compounds like 1,2-dimethoxyethane (DME). Molecular dynamics studies reveal:
Table 2: Solubility and Thermodynamic Data
These data indicate that DMP interacts more favorably with non-polar solvents (e.g., n-heptane) and lipid bilayers due to its larger hydrophobic methyl group . Its reduced water solubility compared to DME is attributed to steric hindrance and weaker hydrogen bonding capacity .
Applications in Organic Synthesis
1,2-Dimethoxypropane is utilized as a protecting group agent and intermediate in multi-step syntheses. Key applications include:
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Acetal Formation: Reacts with carbonyl compounds to form stable acetals, protecting sensitive groups during harsh reaction conditions .
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Solvent in Reactions: Enhances solubility of polar substrates in non-polar media due to its dual hydrophobic/hydrophilic nature .
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Pharmaceutical Intermediates: Used in synthesizing complex molecules, as seen in the preparation of 1,2-dibromo-3,3-dimethoxypropane derivatives .
For example, a synthesis involving 1,2-dibromo-3,3-dimethoxypropane employs 1,2-dimethoxypropane as a precursor, highlighting its role in constructing branched intermediates .
Research Findings and Functional Insights
Molecular dynamics studies provide critical insights into DMP’s behavior:
Table 3: Comparative Properties of DMP and DME
Chiral Discrimination: DMP exhibits enantiomer-specific interactions, with a solvation free energy difference of -3.7 kJ/mol between its R and S forms . This property is significant for asymmetric catalysis and chiral resolution.
Lipid Interaction: DMP’s lower free energy barrier (~12 kJ/mol) allows efficient diffusion through lipid bilayers, making it a candidate for drug delivery systems .
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